molecular formula C14H13N5O B2760091 3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile CAS No. 1798537-70-8

3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile

Cat. No. B2760091
M. Wt: 267.292
InChI Key: SVKNDWCZNIGBNL-UHFFFAOYSA-N
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Description

3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of spleen tyrosine kinase (SYK).

Scientific Research Applications

Antimicrobial Activities

Researchers have synthesized and characterized novel derivatives similar to the queried compound, demonstrating antimicrobial properties. The study involved a series of novel derivatives, emphasizing the antimicrobial potential of compounds with triazole and pyrrolidine structures. The antimicrobial evaluation of these compounds shows promising results, suggesting their potential use in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Metal Complexation and Luminescence

Another area of research involves the synthesis of complexes involving similar structures, which have been analyzed for their structural properties and luminescence. For example, studies on copper(II) compounds containing triazole derivatives have explored the Jahn–Teller distortion and their potential applications in designing luminescent materials. These studies provide insights into the coordination chemistry of such compounds and their possible use in materials science (Conradie et al., 2018).

Corrosion Inhibition

Derivatives of the compound have also been investigated as corrosion inhibitors for metals. The study on 1,2,3-triazole derivatives as corrosion inhibitors for mild steel in acidic medium highlights the potential of these compounds in protecting metals against corrosion, showcasing their application in industrial processes and materials preservation (Ma et al., 2017).

Chemical Synthesis and Reactivity

Research on the reactivity and synthesis pathways of related compounds has led to the development of novel synthetic methods and intermediates, contributing to the field of organic synthesis. Studies detailing the facile synthesis routes and reaction mechanisms offer valuable knowledge for constructing complex molecules, highlighting the versatility and utility of triazole and pyrrolidine structures in synthetic chemistry (Boyd & Monteil, 1980).

properties

IUPAC Name

3-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c15-9-11-2-1-3-12(8-11)14(20)18-6-4-13(10-18)19-7-5-16-17-19/h1-3,5,7-8,13H,4,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKNDWCZNIGBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile

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